REACTION_CXSMILES
|
[CH3:1][C:2]1[N:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:3]=1[C:4](OCC)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:9][CH:10]=[C:11]([CH3:13])[N:12]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OCC)C=CC(=N1)C
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Name
|
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
Quenched with 0.3 mL water, 0.3 mL 15% NaOH solution
|
Type
|
STIRRING
|
Details
|
After stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
sodium sulfate was added to the mixture
|
Type
|
STIRRING
|
Details
|
stirred for another 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |